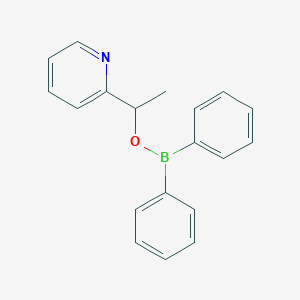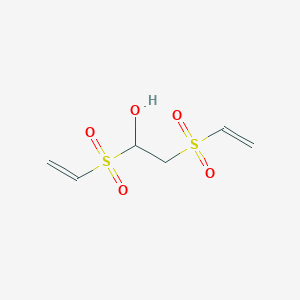
1,2-Di(ethenesulfonyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(ethenesulfonyl)ethan-1-ol is a chemical compound characterized by the presence of two ethenesulfonyl groups attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(ethenesulfonyl)ethan-1-ol typically involves the reaction of ethan-1-ol with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(ethenesulfonyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethylsulfonyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce ethylsulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di(ethenesulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Di(ethenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(ethenesulfonyl)ethan-1-ol: A related compound with a single ethenesulfonyl group.
Ethane-1,2-diol (ethylene glycol): A diol with two hydroxyl groups but without the ethenesulfonyl groups.
Uniqueness
1,2-Di(ethenesulfonyl)ethan-1-ol is unique due to the presence of two ethenesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
172650-62-3 |
|---|---|
Molekularformel |
C6H10O5S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
1,2-bis(ethenylsulfonyl)ethanol |
InChI |
InChI=1S/C6H10O5S2/c1-3-12(8,9)5-6(7)13(10,11)4-2/h3-4,6-7H,1-2,5H2 |
InChI-Schlüssel |
CDNUFEUXNSUMFF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CC(O)S(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
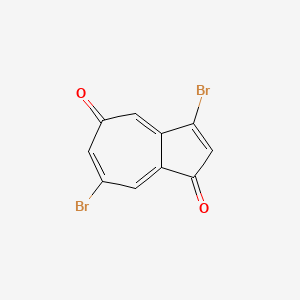

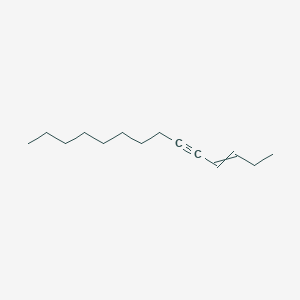
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
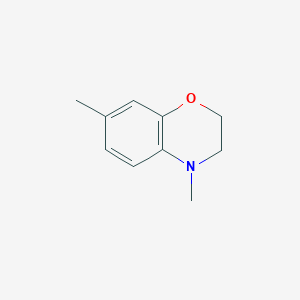
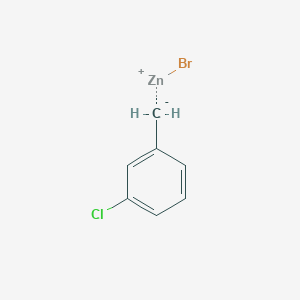
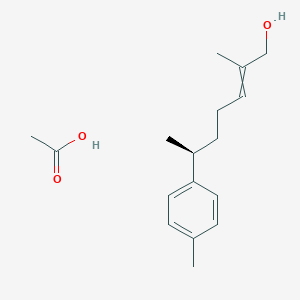
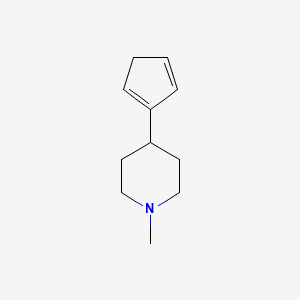
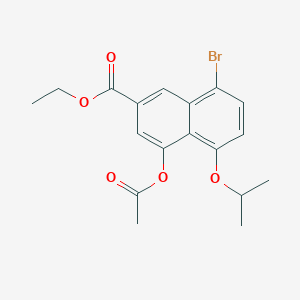

phosphanium perchlorate](/img/structure/B14263295.png)
